molecular formula C15H19BrClNO5 B4096439 N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid

N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid

Cat. No.: B4096439
M. Wt: 408.67 g/mol
InChI Key: SWDJZXMPTMIPMZ-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid is a complex organic compound with a molecular formula of C₁₃H₁₇BrClNO This compound is characterized by the presence of a bromo-chlorophenoxy group attached to an ethyl chain, which is further linked to a cyclopentanamine moiety The oxalic acid component is often present as a counterion in the form of a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate alkylating agent to form the 4-bromo-2-chlorophenoxy intermediate.

    Alkylation: The phenoxy intermediate is then reacted with ethylene oxide or a similar ethylating agent to introduce the ethyl chain.

    Amine Introduction: The ethylated intermediate is subsequently reacted with cyclopentanamine under controlled conditions to form the final amine product.

    Salt Formation: The final step involves the reaction of the amine product with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-2-chlorophenoxy)ethyl]

Properties

IUPAC Name

N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.C2H2O4/c14-10-5-6-13(12(15)9-10)17-8-7-16-11-3-1-2-4-11;3-1(4)2(5)6/h5-6,9,11,16H,1-4,7-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDJZXMPTMIPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid
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N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid

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